molecular formula C8H4BrF5O B1446569 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene CAS No. 1417567-27-1

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene

Cat. No.: B1446569
CAS No.: 1417567-27-1
M. Wt: 291.01 g/mol
InChI Key: BZRTUDRFAMWDKM-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene is a versatile halogenated aromatic building block specifically designed for advanced research and development in medicinal chemistry and materials science. This compound features a benzene ring strategically functionalized with bromine, difluoromethoxy (-OCF2H), and trifluoromethyl (-CF3) groups. The bromine atom serves as a reactive handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures. The difluoromethoxy and trifluoromethyl groups are strong electron-withdrawing motifs that significantly influence the molecule's physicochemical properties. The -OCF2H group, in particular, is a notable bioisostere that can act as a hydrogen bond donor, mimicking groups like alcohols or thiols, which is a valuable property in drug design for modulating target interactions . Incorporating these fluorine-containing groups can enhance metabolic stability, alter lipophilicity, and improve membrane permeability in lead compounds . Researchers value this reagent for the synthesis of potential pharmaceutical agents, agrochemicals, and functional materials. The compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-5-1-4(8(12,13)14)2-6(3-5)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRTUDRFAMWDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene typically involves:

  • Introduction of the trifluoromethyl group on the aromatic ring.
  • Installation of the difluoromethoxy substituent.
  • Selective bromination at the 1-position.

The key challenge is controlling regioselectivity to avoid poly-substitution or substitution at undesired positions.

Preparation of the Trifluoromethylated Aromatic Core

The trifluoromethyl group (-CF3) is commonly introduced via electrophilic trifluoromethylation or nucleophilic trifluoromethylation methods. These methods often start from a suitably substituted aromatic precursor.

While specific literature on the trifluoromethylation step for this compound is limited, the trifluoromethyl group is generally introduced prior to other substitutions to direct subsequent reactions.

Introduction of the Difluoromethoxy Group (-OCF2H)

The difluoromethoxy substituent is less common and requires specialized methods:

  • Late-stage difluoromethylation techniques : Recent advances reviewed by Sap et al. (2021) highlight methods for installing difluoromethyl groups on oxygen atoms, forming difluoromethoxy groups via difluorocarbene insertion or nucleophilic substitution with difluoromethoxy reagents.

  • Difluoromethoxy group installation often involves reaction of phenols or aromatic hydroxyl precursors with difluorocarbene precursors or difluoromethylating agents under controlled conditions to achieve selective substitution.

Selective Bromination to Introduce the Bromine Atom

Bromination of fluorinated aromatics is challenging due to potential polybromination and side reactions. Selective mono-bromination is achieved by:

  • Using N-bromosuccinimide (NBS) as a brominating agent in acidic media, which releases electrophilic bromine (Br+) in a controlled manner.

  • Performing bromination at low temperatures (0°C to 10°C) to minimize side reactions.

  • Employing substrates with directing groups such as trifluoromethoxy or difluoromethoxy that influence regioselectivity.

For example, in the preparation of related compounds such as 1-bromo-3-trifluoromethoxybenzene, bromination of trifluoromethoxyaniline derivatives with NBS in acid media followed by deamination yields selective brominated products with high purity and yield.

Representative Preparation Procedure (Adapted from Related Compounds)

Step Reagents & Conditions Description Yield / Notes
1. Formation of 3-trifluoromethoxyaniline derivative Starting from trifluoromethoxyaniline Provides directing group for bromination -
2. Bromination with NBS NBS at 0–10°C in acidic medium (e.g., acetic acid) Selective mono-bromination at 1-position High selectivity; minimal polybromination
3. Deamination Treatment with sodium nitrite and acid (e.g., H2SO4) at 30–60°C Converts amino group to hydrogen, yielding bromo-trifluoromethoxybenzene Reaction complete in few hours
4. Difluoromethoxy introduction Reaction with difluorocarbene sources or nucleophilic difluoromethylation reagents Installation of -OCF2H substituent Requires optimized conditions for selectivity

Comparative Analysis of Bromination Agents

Brominating Agent Reaction Medium Selectivity Yield Notes
N-Bromosuccinimide (NBS) Acidic (e.g., acetic acid) High mono-bromination Excellent Preferred for controlled bromination
Bromine (Br2) Aqueous or acetic acid Low selectivity; polybromination Poor Leads to undesired by-products
1,3-Dibromo-5,5-dimethylhydantoin (DBI) Acidic medium Good selectivity Good Alternative to NBS with similar behavior

Notes on Process Optimization

  • Temperature control is critical during bromination to avoid over-bromination and by-product formation.

  • Acidic conditions facilitate generation of electrophilic bromine species and improve selectivity.

  • Purification of intermediates and final product is achieved by crystallization or distillation to reach purity >99.5%.

  • Use of readily available low-cost reagents such as NBS and sodium nitrite improves economic viability.

Summary Table of Key Preparation Parameters

Parameter Typical Value / Condition Impact on Synthesis
Bromination agent NBS High selectivity, mild conditions
Bromination temperature 0–10°C Minimizes side reactions
Acid medium Acetic acid or sulfuric acid Facilitates electrophilic bromination
Deamination temperature 30–60°C Efficient removal of amino group
Difluoromethoxy installation Difluorocarbene reagents Requires controlled conditions for selectivity
Yield range 75–90% overall (dependent on step) High yield achievable with optimized protocol

Chemical Reactions Analysis

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions. Common reagents for these reactions include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate can introduce additional functional groups, while reduction with agents like lithium aluminum hydride can remove specific substituents.

    Coupling Reactions: The presence of the bromine atom makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted benzene derivatives with varied functional groups.

Scientific Research Applications

Applications in Scientific Research

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene has several notable applications across various scientific disciplines:

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the creation of diverse derivatives.
  • Coupling Reactions : It is suitable for reactions like Suzuki-Miyaura and Heck reactions, which are fundamental in forming complex organic molecules. These reactions often require palladium catalysts and specific ligands to proceed efficiently.

Biology

In biological research, this compound is utilized to study:

  • Enzyme Inhibition : Its ability to form stable complexes with proteins makes it valuable for investigating enzyme-ligand interactions.
  • Therapeutic Development : As a precursor in the synthesis of potential drug candidates targeting specific diseases, it plays a role in medicinal chemistry.

Medicine

The compound is investigated for its potential therapeutic properties, particularly in drug design and development. Its reactivity allows for modifications that can enhance pharmacological profiles.

Industrial Applications

In industry, this compound is used to produce specialty chemicals, including advanced materials and coatings. Its unique chemical properties contribute to the development of high-performance materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent or non-covalent binding. The presence of electronegative fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The reactivity and physical properties of halogenated benzene derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Electronic Features
1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene 1417567-27-1 C₈H₄BrF₅O -Br (1), -OCF₂H (3), -CF₃ (5) 291.02 Moderate electron-withdrawing effects from -OCF₂H and strong -I effect from -CF₃
1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene 1243313-06-5 C₁₀H₈BrF₃O -Br (1), -O-cyclopropyl (3), -CF₃ (5) 281.07 Weaker electron-withdrawing effects from cyclopropoxy vs. -OCF₂H; increased steric bulk
1-Bromo-3-(trifluoromethoxy)benzene 2252-44-0 C₇H₄BrF₃O -Br (1), -OCF₃ (3) 245.01 Stronger electron-withdrawing -OCF₃ group compared to -OCF₂H
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene 2366994-47-8 C₇H₂BrF₃INO₃ -Br (1), -I (2), -NO₂ (3), -OCF₃ (5) 411.9 Strong electron-withdrawing effects from -NO₂ and -I; high molecular weight
1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene 1417569-91-5 C₈H₃BrCl₃F₃O -Br (1), -OCl₃ (3), -CF₃ (5) 357.37 Extreme electron withdrawal from -OCl₃; potential stability issues

Reactivity in Cross-Coupling Reactions

The target compound’s bromine atom is activated for reactions like Mizoroki–Heck or Suzuki couplings due to the electron-withdrawing substituents. Comparisons include:

  • 1-Bromo-3-(trifluoromethyl)benzene (): Used in Mizoroki–Heck reactions with acroleine diethyl acetal, yielding coupling products. The absence of -OCF₂H in this analog simplifies regioselectivity but reduces electronic activation compared to the target compound .
  • 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene (): The cyclopropoxy group’s weaker electron withdrawal may necessitate harsher reaction conditions (e.g., higher Pd catalyst loading) compared to the target compound’s -OCF₂H group .

Biological Activity

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H4BrF5O
  • Molecular Weight : 291.02 g/mol
  • CAS Number : 1417567-27-1

The compound features a bromine atom and multiple fluorinated groups, which enhance its lipophilicity and stability, potentially influencing its biological interactions.

This compound interacts with various biological targets due to its electrophilic nature. The presence of trifluoromethyl groups can enhance binding affinity to specific receptors or enzymes, which may lead to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain cytochrome P450 enzymes, impacting drug metabolism and leading to altered pharmacokinetics of co-administered drugs.
  • Receptor Modulation : Its structure suggests potential interaction with neurotransmitter receptors, which could influence synaptic transmission and neurochemical pathways .

Biological Activities

The biological activities of this compound have been investigated in various contexts:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although specific mechanisms remain to be elucidated.
  • Anticancer Properties : Research suggests that fluorinated compounds can exhibit anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibits growth of specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InteractionAlters activity of cytochrome P450 enzymes

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the modulation of the Bcl-2 family of proteins, indicating a pathway for potential therapeutic applications in oncology .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is influenced by its fluorinated structure. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. However, toxicity assessments are crucial due to the presence of bromine and fluorine atoms, which can pose risks if not properly evaluated.

Q & A

Q. What are the primary synthetic routes for 1-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene, and what experimental conditions are critical for success?

The compound can be synthesized via two main pathways:

  • Diazotization/Bromination : Starting from 3-methoxy-5-(trifluoromethyl)aniline, diazotization with NaNO₂ in H₂SO₄/CH₃COOH at 0–20°C, followed by bromination with CuBr/HBr yields the product (48% yield). Key factors include strict temperature control and stoichiometric excess of brominating agents .
  • Grignard Coupling : Reacting 1-bromo-3-chloro-5-(trifluoromethyl)benzene with magnesium in 2-methyltetrahydrofuran (50–60°C, inert atmosphere) generates a Grignard intermediate, which is then treated with trifluoroacetyl chloride at -80°C. Critical parameters include maintaining anhydrous conditions and precise cooling during reagent addition .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., trifluoromethyl (-CF₃) signals at ~110–125 ppm in ¹³C NMR) .
  • GC-MS/HPLC : Assess purity (>95%) using reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS for volatile derivatives .
  • Elemental Analysis : Verify molecular formula (C₈H₃BrF₅O) through combustion analysis .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 48% vs. 60–70% in other methods) often stem from:

  • Reagent Quality : Trace moisture in Grignard reactions reduces magnesium reactivity .
  • Side Reactions : Competing electrophilic substitution at the difluoromethoxy group can occur if bromination conditions are too harsh .
  • Optimization : Use design-of-experiment (DoE) approaches to refine stoichiometry, temperature, and reaction time .

Q. What mechanistic insights explain the reactivity of the difluoromethoxy group in cross-coupling reactions?

The difluoromethoxy (-OCF₂H) group is electron-withdrawing, directing electrophilic substitution to the para position. However, its stability under palladium-catalyzed conditions (e.g., Suzuki couplings) is limited due to potential C-O bond cleavage. Computational studies (DFT) suggest that steric hindrance from the trifluoromethyl group further modulates reactivity .

Q. What alternative pathways exist for functionalizing the benzene ring without degrading sensitive substituents?

  • Protection/Deprotection Strategies : Temporarily protect the difluoromethoxy group with silyl ethers during lithiation or nitration .
  • Directed C-H Activation : Use Pd(OAc)₂ with ligands like SPhos to selectively brominate or arylate the meta position .

Q. How can researchers mitigate challenges in isolating intermediates during multi-step syntheses?

  • Chromatography Optimization : Use flash chromatography with gradient elution (hexane/ethyl acetate) to separate brominated intermediates from byproducts .
  • Crystallization : Leverage the compound’s high density (~1.6 g/cm³) for selective precipitation in chilled dichloromethane .

Q. What applications does this compound have in materials science or pharmaceutical research?

  • Liquid Crystals : The trifluoromethyl and bromine groups enhance thermal stability and dielectric anisotropy in mesogens .
  • Pharmaceutical Intermediates : It serves as a precursor for kinase inhibitors via Suzuki-Miyaura couplings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene
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1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene

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